molecular formula C7H14O2 B13520063 2-(Methoxymethyl)cyclopentan-1-ol

2-(Methoxymethyl)cyclopentan-1-ol

Cat. No.: B13520063
M. Wt: 130.18 g/mol
InChI Key: RYAVCBAXOPUEQE-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)cyclopentan-1-ol is an organic compound with the molecular formula C7H14O2. It is a cyclopentane derivative with a methoxymethyl group attached to the second carbon and a hydroxyl group attached to the first carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)cyclopentan-1-ol typically involves the methoxymethylation of cyclopentanol. One common method is the reaction of cyclopentanol with formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2. This reaction is carried out under solvent-free conditions at room temperature, resulting in high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound may involve similar methoxymethylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of cyclopentanone or cyclopentanal.

    Reduction: Formation of various cyclopentanol derivatives.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

2-(Methoxymethyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)cyclopentan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methoxymethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog with only a hydroxyl group attached to the cyclopentane ring.

    2-Cyclopenten-1-ol: A related compound with a double bond in the cyclopentane ring.

    Methoxymethylcyclopentane: A compound with a methoxymethyl group but lacking the hydroxyl group.

Uniqueness

2-(Methoxymethyl)cyclopentan-1-ol is unique due to the presence of both a methoxymethyl group and a hydroxyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-(methoxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C7H14O2/c1-9-5-6-3-2-4-7(6)8/h6-8H,2-5H2,1H3

InChI Key

RYAVCBAXOPUEQE-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCC1O

Origin of Product

United States

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